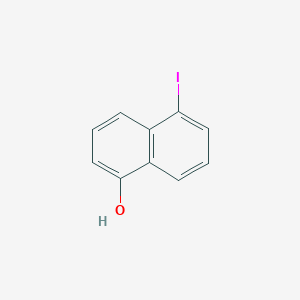

5-Iodonaphthalen-1-ol

Descripción

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic compounds are organic molecules that contain one or more halogen atoms bonded to an aromatic ring. These compounds are of significant interest due to the profound effect that halogenation has on the electronic properties and reactivity of the aromatic system. The introduction of a halogen atom can alter the electron density of the ring, influencing its susceptibility to further chemical transformations. Aromatic iodo compounds, in particular, are valuable and versatile synthetic intermediates in organic chemistry. researchgate.net They are useful for the preparation of organometallic reagents and as precursors for the synthesis of pharmaceuticals and bioactive materials. researchgate.net The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodinated aromatics highly reactive and suitable for a variety of coupling reactions. researchgate.netgoogle.com

Significance of Naphthols in Organic Synthesis and Functional Materials Research

Naphthols, which are derivatives of naphthalene (B1677914) bearing a hydroxyl group, are fundamental structural motifs in a wide array of natural products and pharmaceutical agents. rsc.org Their derivatives have garnered significant attention due to their extensive biological and pharmaceutical activities. nih.gov Beyond their medicinal importance, naphthols are crucial synthetic precursors for chiral binaphthyl compounds, which are pivotal in asymmetric synthesis. rsc.org They also serve as versatile building blocks that can be converted into other valuable molecules. rsc.orgmdpi.com The unique electronic and optical properties of fused aromatic systems like naphthalene underscore the importance of developing new synthetic routes to these compounds. nih.gov

Role of Iodine in Aromatic Systems for Advanced Chemical Transformations

The presence of iodine in an aromatic system is a key feature that enables a wide range of advanced chemical transformations. nih.govmdpi.com The iodine atom is an excellent leaving group, making iodo-substituted organic compounds valuable synthons in organic synthesis, especially for forming carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. thieme-connect.com Aromatic iodides exhibit significantly higher reactivity compared to other aromatic halides in reactions like the Ullmann condensation. google.com This heightened reactivity often leads to faster reaction rates and higher yields of pure products. google.com Furthermore, the iodine substituent facilitates participation in various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, which are instrumental in constructing complex molecular architectures. chemicalbook.com

Overview of Current Research Trajectories for 5-Iodonaphthalen-1-ol

Current research involving this compound and related structures is multifaceted. One area of focus is its use as a starting material or intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of Schiff bases and in studies exploring the synthesis of gilvocarcin natural products. nih.govuni-muenchen.de Research has also explored its reactivity, such as its oxidation to form quinones. mdpi.com The compound and its derivatives are also being investigated for their potential applications in materials science, leveraging the photoactive properties that can arise from incorporating such structures into larger molecular frameworks. nih.gov The development of efficient synthetic methods to access and modify iodonaphthalenols continues to be an active area of research, driven by the broad utility of these compounds in both academic and industrial settings. rsc.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C10H7IO | chemicalbook.comchemspider.com |

| Molecular Weight | 270.07 g/mol | chemicalbook.com |

| CAS Number | 61735-56-6 | chemicalbook.com |

| MDL Number | MFCD08234605 | chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-iodonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGOKRRRCVJVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491408 | |

| Record name | 5-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61735-56-6 | |

| Record name | 5-Iodo-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61735-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodonaphthalen 1 Ol and Its Precursors

Strategies for Direct Iodination of Naphthols

Direct iodination of naphthols presents a straightforward approach to introduce an iodine atom onto the naphthalene (B1677914) ring. However, controlling the regioselectivity of this reaction is a significant challenge due to the activating nature of the hydroxyl group, which can lead to multiple iodinated products.

Various reagents and conditions have been explored to achieve selective iodination. For instance, the use of iodine in the presence of an oxidizing agent, such as iodic acid or mercuric oxide, can facilitate the electrophilic substitution of iodine onto the aromatic ring. publish.csiro.auresearchgate.netarkat-usa.org The choice of solvent and reaction temperature are crucial parameters in directing the substitution to the desired position. For example, iodination of 2-naphthol (B1666908) can yield 1-iodo-2-naphthol (B1293757) under specific conditions. publish.csiro.au Similarly, reacting 1-naphthol (B170400) with an aqueous solution of a metal iodide and a metal hypochlorite (B82951) can also produce iodinated naphthols. google.com

The regioselectivity is highly dependent on the existing substituents on the naphthol ring. In 1-naphthol, the hydroxyl group strongly activates the ortho (positions 2 and 8) and para (position 4) positions. The 5-position is less activated, making direct iodination to achieve 5-iodonaphthalen-1-ol challenging and often resulting in low yields or mixtures of isomers that require difficult separation.

Indirect Synthesis Pathways via Naphthalene Derivatives

To overcome the challenges of direct iodination, indirect methods starting from pre-functionalized naphthalene derivatives are often employed. These strategies offer better control over the position of the iodine substituent.

Derivations from Pre-functionalized Naphthalene Building Blocks

A common and effective strategy involves the use of a Sandmeyer reaction on an appropriately substituted aminonaphthalenol. wikipedia.orgorganic-chemistry.org This multi-step sequence typically begins with the nitration of naphthalene to introduce a nitro group at the desired position. Subsequent reduction of the nitro group yields an amine, which can then be converted to a diazonium salt. The diazonium group is an excellent leaving group and can be readily displaced by iodide, often using potassium iodide, to afford the target iodinated naphthalene. wikipedia.orgorganic-chemistry.orgtandfonline.com

For the synthesis of this compound, the starting material would be 5-aminonaphthalen-1-ol. Diazotization of the amino group followed by treatment with an iodide source provides a reliable route to the desired product. This method ensures the iodine is introduced specifically at the 5-position, avoiding the regioselectivity issues of direct iodination.

Utilization of Ring-Expansion Reactions for Accessing Iodinated Naphthol Frameworks

Ring-expansion reactions represent a more novel and less conventional approach to constructing the naphthalene skeleton itself. mdpi.comresearchgate.net These methods can be designed to incorporate an iodine atom during the ring-forming process. While systematic studies on the application of these reactions for the direct synthesis of iodinated naphthols are less common, they offer potential for creating complex substituted naphthalenes. mdpi.comwhiterose.ac.uk

One conceptual approach could involve the ring expansion of a suitably substituted indene (B144670) derivative. If the starting indene contains an iodine atom or a precursor functional group at the appropriate position, the subsequent expansion to a six-membered ring could yield an iodinated naphthol framework. Such strategies often rely on transition metal catalysis or reactions mediated by hypervalent iodine reagents to promote the desired rearrangement. mdpi.comresearchgate.netrhhz.net

Preparative Routes for Key Synthons Incorporating the 5-Iodonaphthalene-1-ol Moiety

This compound and its derivatives serve as crucial intermediates in the synthesis of more complex molecules, particularly those with applications in materials science and medicinal chemistry. The following sections detail the preparation of specific synthons derived from this core structure.

Synthesis of 4-(5-Iodonaphthalen-1-yl)-2-methylbut-3-yn-2-ol for Conjugated Systems

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.orgresearchgate.netwalisongo.ac.idsioc-journal.cn This reaction is instrumental in the synthesis of 4-(5-iodonaphthalen-1-yl)-2-methylbut-3-yn-2-ol, a key building block for linear π-conjugated oligomers and polymers. scite.aitandfonline.comtandfonline.com

The synthesis involves the palladium/copper-catalyzed cross-coupling of an activated this compound derivative with 2-methyl-3-butyn-2-ol. scite.aitandfonline.comtandfonline.com The hydroxyl group of this compound is often protected prior to the coupling reaction to prevent side reactions. The resulting product, 4-(5-iodonaphthalen-1-yl)-2-methylbut-3-yn-2-ol, contains a terminal alkyne surrogate that can be further elaborated to extend the conjugated system. tandfonline.comtandfonline.com

Table 1: Synthesis of 4-(5-Iodonaphthalen-1-yl)-2-methylbut-3-yn-2-ol via Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| Protected this compound | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | Toluene/THF | Protected 4-(5-Iodonaphthalen-1-yl)-2-methylbut-3-yn-2-ol |

Following the coupling, a base-promoted deprotection step can be employed to remove the protecting group from the butynol (B8639501) moiety, yielding a terminal alkyne ready for subsequent coupling reactions. tandfonline.comtandfonline.com

Preparation of Halogenated 1-(1-Hydroxynaphthalen-2-yl)ethan-1-one Derivatives as Precursors for Schiff Bases and Chalcones

Halogenated 1-(1-hydroxynaphthalen-2-yl)ethan-1-one derivatives are versatile precursors for the synthesis of Schiff bases and chalcones, which are classes of compounds with significant biological and chemical interest. eurjchem.comdergipark.org.trdergipark.org.trijbpsa.comjocpr.com

The synthesis of these precursors typically starts with 1-(1-hydroxynaphthalen-2-yl)ethanone, which can be prepared via a Friedel-Crafts acylation of 1-naphthol. japsonline.com Subsequent regioselective iodination of this acetylated naphthol is required. For example, the synthesis of 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one can be achieved by treating 2-acetyl-1-naphthol with iodine and iodic acid in ethanol. researchgate.netresearchgate.net This method directs the iodine to the 4-position of the naphthalene ring.

Table 2: Synthesis of 1-(4-Iodo-1-hydroxynaphthalen-2-yl)ethan-1-one researchgate.netresearchgate.net

| Starting Material | Reagents | Solvent | Conditions | Product |

| 2-Acetyl-1-naphthol | I₂ / HIO₃ | Ethanol | Reflux | 1-(4-Iodo-1-hydroxynaphthalen-2-yl)ethan-1-one |

Once obtained, these iodinated ketones can undergo condensation reactions. Reaction with various substituted anilines yields Schiff bases (imines). jocpr.com Alternatively, Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base leads to the formation of chalcones (1,3-diaryl-2-propen-1-ones). eurjchem.comdergipark.org.trtandfonline.com These reactions provide a modular approach to a diverse library of compounds based on the 1-hydroxynaphthalene scaffold.

Advanced Methodologies for Aryl Iodide Preparation Applicable to Naphthalenic Systems

The synthesis of aryl iodides, particularly within naphthalenic frameworks such as this compound, has been significantly enhanced by modern synthetic strategies. These advanced methods provide substantial improvements in terms of efficiency, the range of compatible substrates, and tolerance to various functional groups when compared to traditional techniques.

A notable advanced methodology is the use of hypervalent iodine reagents . rsc.orgacs.org These reagents, like diaryliodonium salts, can function as sources of electrophilic iodine or take part in cross-coupling reactions. rsc.orgeurekalert.org For example, diaryliodonium salts can be prepared and then utilized to transfer an aryl group, a process adaptable for the iodination of naphthalenic systems. rsc.org Research has confirmed the effectiveness of these reagents in a variety of chemical transformations, underscoring their adaptability in constructing complex aromatic structures. rsc.orgacs.org Hypervalent iodine reagents are also considered environmentally benign alternatives to heavy metals. rsc.org

Another major leap forward is the creation of palladium- and copper-catalyzed C-H activation/iodination reactions . These techniques permit the direct insertion of an iodine atom onto an aromatic ring, which circumvents the necessity for pre-functionalized starting materials such as diazonium salts or organometallic reagents. The selection of an appropriate catalyst and oxidant is critical for the success of these reactions. For instance, palladium catalysts are frequently paired with oxidants like molecular iodine (I₂) or N-iodosuccinimide (NIS) to enable the direct iodination of arenes. nih.gov Copper catalysis has also become a potent and often more economical alternative to palladium for C-H iodination. bohrium.com These catalytic systems have proven effective for a diverse range of aromatic and heteroaromatic substrates, and their underlying principles can be applied to naphthalenic compounds.

Furthermore, metal-free C-H iodination reactions have gained prominence as a more sustainable option. These reactions typically employ strong oxidants in the presence of an iodine source. For instance, the combination of potassium iodide (KI) with an oxidant can produce a reactive iodine species that is capable of iodinating electron-rich aromatic rings. organic-chemistry.org The regioselectivity of these reactions is a crucial factor, and for naphthalenic systems, the electronic characteristics of the ring's substituents will dictate the position of iodination.

Recent studies have also delved into the application of flow chemistry for aryl iodide synthesis. Flow reactors can provide superior safety, more precise temperature regulation, and enhanced scalability in comparison to conventional batch processing. The iodination of aromatic compounds, including those with a naphthalene core, can be carried out in flow systems, frequently resulting in shorter reaction times and higher yields.

These sophisticated methodologies mark a significant advancement in the synthesis of aryl iodides. Their application to naphthalenic systems opens up efficient and versatile pathways to compounds like this compound and its derivatives, paving the way for further investigation of their chemical and biological properties.

Table 1: Advanced Methodologies for Aryl Iodide Synthesis

| Methodology | Key Features | Catalyst/Reagent Examples | Applicability to Naphthalenic Systems |

|---|---|---|---|

| Hypervalent Iodine Reagents | Act as electrophilic iodine sources or in cross-coupling; environmentally benign alternatives to heavy metals. rsc.org | Diaryliodonium salts, Phenyliodine diacetate (PIDA), Phenyliodine bis(trifluoroacetate) (PIFA). rsc.org | Applicable for iodination and arylation reactions. rsc.orgacs.org |

| Palladium-Catalyzed C-H Iodination | Enables direct iodination of C-H bonds with high efficiency. nih.gov | Pd(OAc)₂ with I₂ or NIS. nih.gov | Applicable, with regioselectivity influenced by directing groups. nih.gov |

| Copper-Catalyzed C-H Iodination | A cost-effective substitute for palladium. bohrium.com | CuI, Cu(OAc)₂ with various iodine sources. bohrium.com | Applicable for the direct iodination of naphthalenes. |

| Metal-Free C-H Iodination | A sustainable method that avoids the use of transition metals. | KI with an oxidant like K₂S₂O₈. organic-chemistry.org | Particularly suitable for electron-rich naphthalenes. organic-chemistry.org |

| Flow Chemistry | Offers improved safety, scalability, and control over reaction conditions. | Various, adapted for flow reactor systems. | Well-suited for iodination reactions, enabling process intensification. |

Exploration of Green Chemistry Approaches in the Synthesis of this compound Analogues

The principles of green chemistry are being increasingly integrated into the synthesis of organic molecules, including analogues of this compound, to reduce environmental harm and promote sustainability. mdpi.comnih.gov These strategies emphasize the use of eco-friendly reagents, solvents, and catalysts, alongside efforts to enhance atom economy and energy efficiency. mdpi.com

A primary green chemistry tactic involves the creation of solvent-free or aqueous-based synthetic methods . mdpi.com Traditional organic syntheses frequently depend on volatile and hazardous organic solvents. In contrast, performing reactions in water or without any solvent can substantially lessen the environmental impact. mdpi.com For example, the iodination of phenols, which are precursors to naphthalenol derivatives, has been successfully carried out in aqueous environments using reagents like N-iodosuccinimide (NIS) or molecular iodine with an oxidizing agent. scirp.org These methods are not only more environmentally friendly but can also provide benefits such as simplified workup procedures. lsu.edu

Moreover, the development of catalytic methods that employ earth-abundant and non-toxic metals is a central tenet of green chemistry. While precious metals like palladium are highly effective catalysts, their expense and toxicity are significant drawbacks. eurekalert.org Research into using iron, copper, and other more plentiful metals for C-H activation and cross-coupling reactions is an active area of study. thieme-connect.com These catalysts can offer more sustainable pathways to aryl iodides and their derivatives.

Electrochemical synthesis stands out as another promising green chemistry avenue. By harnessing electricity to propel chemical reactions, the requirement for stoichiometric chemical oxidants or reductants can be obviated, thereby cutting down on waste generation. The electrochemical iodination of aromatic compounds has been effectively demonstrated, presenting a clean and efficient technique for introducing iodine atoms. This method could be applied to the synthesis of iodinated naphthalenols, aligning perfectly with the objectives of green chemistry. A highly selective mechanochemical, solvent-, and catalyst-free synthesis of functionalized compounds has also been reported as a green method. scite.ai

The investigation of these green chemistry approaches for the synthesis of this compound analogues is vital for creating more sustainable and environmentally conscious chemical processes. mdpi.com By adopting these principles, the chemical industry can progress toward a more circular economy and lessen its ecological footprint.

Table 2: Green Chemistry Approaches in Aryl Iodide Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound Analogues | Examples of Reagents/Conditions |

|---|---|---|

| Use of Safer Solvents | Conducting iodination reactions in water to avoid hazardous organic solvents. mdpi.com | Aqueous N-iodosuccinimide (NIS), I₂/H₂O₂ in water. scirp.org |

| Catalysis and Reusability | Utilizing recyclable solid-supported reagents or earth-abundant metal catalysts. | Solid-supported poly(4-vinylpyridinium) iodide, Iron or copper catalysts. thieme-connect.com |

| Atom Economy | Employing direct C-H activation/iodination to eliminate pre-functionalization steps. | Palladium or copper-catalyzed C-H iodination. nih.gov |

| Energy Efficiency & Waste Reduction | Exploring methods like electrochemical and mechanochemical synthesis to reduce energy use and waste. scite.ai | Electrochemical iodination of phenols; Grinding techniques. scite.ai |

Chemical Reactivity and Transformation Pathways of 5 Iodonaphthalen 1 Ol

Oxidative Functionalization Reactions

The oxidation of naphthols is a key transformation for the synthesis of naphthoquinones, which are important precursors for many biologically active compounds. The presence of the iodine atom at the 5-position and the hydroxyl group at the 1-position of the naphthalene (B1677914) ring in 5-Iodonaphthalen-1-ol influences the regioselectivity and mechanism of these oxidative reactions.

Mechanisms and Conditions for Oxidation to Quinone Derivatives, including Organoselenium Catalysis

The oxidation of 1-naphthol (B170400) derivatives can lead to the formation of quinone metabolites. nih.gov This transformation can be catalyzed by various methods, including electrochemical oxidation and the use of hypervalent iodine reagents. beilstein-journals.org For instance, the oxidation of 1-naphthol derivatives with bis(trifluoroacetoxy)iodobenzene (BTI) typically yields p-naphthoquinones. beilstein-journals.org In cases where the para-position is blocked, o-quinones are formed. beilstein-journals.org Stabilized 2-iodoxybenzoic acid (SIBX) has been shown to selectively produce o-quinones from 1-naphthols. unit.no

A proposed mechanism for the anodic oxidation of phenols involves two single-electron transfers to form a phenoxonium cation. beilstein-journals.org This cation can then be attacked by a nucleophile, such as methanol (B129727), to form an acetal, which is subsequently hydrolyzed to the quinone. beilstein-journals.org Studies on the oxidation of 2-methyl-1-naphthol (B1210624) have suggested a mechanism involving two successive electron transfers without the release of radical species into the solution. rsc.org

Organoselenium Catalysis:

Organoselenium compounds have emerged as effective catalysts for a variety of organic transformations, including oxidation reactions. mdpi.comwikipedia.org Diphenyl diselenide, in particular, has demonstrated high efficacy in the oxidation of this compound, achieving a 100% yield under optimized conditions. mdpi.com The catalytic cycle of organoselenium compounds often involves their oxidation to a more electrophilic species, which then reacts with the substrate. scispace.com For example, in the presence of an oxidant, diphenyl diselenide can form a phenylselenyl halide, which acts as the active electrophile. scispace.com The versatility of organoselenium catalysts allows for reactions under various conditions and with a range of functional groups, highlighting their selectivity. mdpi.com

The mechanism often involves the formation of a seleniranium ion intermediate, which is then opened by a nucleophile. scispace.com The ability of selenium to cycle between its reduced (selenol) and oxidized (diselenide) states is key to its catalytic activity. researchgate.net

Carbon-Carbon Bond Forming Reactions

The presence of an iodine atom on the naphthalene ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions, focusing on Sonogashira Coupling Architectures

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide variety of functional groups. wikipedia.org

Reaction Conditions and Catalysts: A variety of palladium catalysts can be employed, including PdCl2(PPh3)2 and Pd(PhCN)2Cl2/P(t-Bu)3. organic-chemistry.orgrsc.org The choice of catalyst and ligands can significantly influence the reaction's efficiency. N-heterocyclic carbenes (NHCs) have been shown to be effective ligands, stabilizing the palladium catalyst. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that allow the reaction to be performed in water and under aerobic conditions. organic-chemistry.org

The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl bromides or chlorides, allowing for selective couplings. wikipedia.org For instance, the coupling of aryl iodides can often be achieved at room temperature, whereas aryl bromides may require heating. wikipedia.org

Mechanism of Sonogashira Coupling: The generally accepted mechanism involves two interconnected catalytic cycles: the palladium cycle and the copper cycle.

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex. This is often the rate-limiting step. wikipedia.org

Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.

Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex.

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Copper-free Sonogashira protocols have also been developed, where the reaction proceeds through a different mechanism, often involving a Pd(II)-mediated activation of the alkyne. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions with Aryl Iodides

| Aryl Iodide | Alkyne | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI/Et₃N | [TBP][4EtOV], 55 °C, 3 h | High | beilstein-journals.org |

| 4-Iodoacetophenone | Phenylacetylene | FeCl₃·6H₂O/1,10-phenanthroline | Water, K₃PO₄ | Good | beilstein-journals.org |

| o-Iodophenol | Terminal Alkynes | PdCl₂(PPh₃)₂/PEG-2000/H₂O | 25 °C, CO (1 atm), Et₃N | Good to Excellent | rsc.org |

Investigating C-H Alkylation and Ipso-Alkynylation Strategies Utilizing Aryl Iodides

Recent advancements in organic synthesis have led to the development of strategies that allow for the simultaneous functionalization of multiple positions on an aromatic ring. The Catellani reaction, in particular, has emerged as a powerful tool for the ortho-C-H functionalization and ipso-termination of aryl iodides. researchgate.net

C-H Alkylation: Palladium-catalyzed C-H alkylation of aryl iodides can be achieved using various alkylating agents. nih.gov The use of a norbornene-type mediator is often crucial for these transformations, facilitating the selective activation of the ortho-C-H bond. nih.gov This strategy has been successfully applied to the alkylation of aryl iodides with a range of alkyl iodides, including those with β-hydrogens. nih.gov

Ipso-Alkynylation: The combination of ortho-C-H alkylation with ipso-alkynylation provides a direct route to 1,2,3-trisubstituted arenes. acs.org This one-pot reaction involves three components: an aryl iodide, an alkyne, and an alkyl halide. acs.org The reaction proceeds through a Catellani-type pathway, where the palladium catalyst first facilitates the ortho-C-H alkylation and then the ipso-alkynylation. acs.org A palladium/copper co-catalyzed system has been developed for the ipso-alkynylation and ortho-alkylation of aryl halides, demonstrating broad substrate scope and functional group tolerance. thieme-connect.com

Table 2: C-H Alkylation and Ipso-Alkynylation of Aryl Iodides

| Aryl Iodide | Alkylating/Alkynylating Agent | Catalyst System | Key Mediator | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Iodides | Alkyl Iodides | Pd(II)/Quinoline (B57606) Ligand | 2-Carbomethoxynorbornene | meta-Alkylated Amides | nih.gov |

| Aryl Iodides | Alkyl Halides and Alkynes | Palladium/Norbornene | Norbornene | 1,2,3-Substituted Arenes | acs.org |

| Aryl Halides | Alkyl Halides and Terminal Alkynes | Palladium/Copper | Not specified | ipso-Alkynylated and ortho-Alkylated Arenes | thieme-connect.com |

Substitution Reactions

The hydroxyl and iodo substituents on the naphthalene ring of this compound are key to its participation in both nucleophilic and electrophilic substitution reactions.

Mechanistic Studies of Nucleophilic and Electrophilic Substitution Pathways

Nucleophilic Substitution: In nucleophilic substitution reactions, an electron-rich species (the nucleophile) attacks an electron-deficient center, leading to the displacement of a leaving group. masterorganicchemistry.com In the context of this compound, the carbon atom attached to the iodine can act as an electrophilic center. The hydroxyl group, being an electron-donating group, can influence the reactivity of the ring towards nucleophiles.

The rate of nucleophilic substitution reactions is dependent on several factors, including the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent. rammohancollege.ac.in Halide ions are generally good leaving groups due to their stability and weak basicity. rammohancollege.ac.in

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. lkouniv.ac.in The hydroxyl group in this compound is a strongly activating, ortho-, para-directing group, meaning it increases the electron density of the ring and directs incoming electrophiles to the positions ortho and para to it. mnstate.edu The iodine atom is a deactivating but ortho-, para-directing group. mnstate.edu

The mechanism of electrophilic aromatic substitution generally proceeds in two steps:

Attack of the electrophile: The aromatic π-system attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step. lkouniv.ac.in

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), and sulfonation (using SO₃/H₂SO₄). masterorganicchemistry.com The regiochemical outcome of these reactions on this compound will be determined by the combined directing effects of the hydroxyl and iodo substituents.

Deiodination and Rearrangement Processes under Acidic Conditions

Under acidic conditions, iodinated naphthols can undergo deiodination, a process involving the removal of the iodine atom. core.ac.uk This reaction is often sensitive to the specific acidic conditions employed. core.ac.uk While detailed studies focusing exclusively on the deiodination of this compound are not extensively documented in the provided results, the general principles of electrophilic aromatic substitution and the stability of intermediates can provide insight. The protonation of the hydroxyl group under strongly acidic conditions would enhance the electron-withdrawing nature of the ring system, potentially influencing the C-I bond.

Rearrangement reactions, such as the pinacol (B44631) rearrangement, are well-established transformations that occur under acidic conditions, typically involving 1,2-diols. libretexts.orgwikipedia.orgmasterorganicchemistry.com This process is initiated by the protonation of a hydroxyl group, followed by the loss of water to form a carbocation. wikipedia.orgmasterorganicchemistry.com A subsequent 1,2-migration of an adjacent alkyl or aryl group leads to a more stable carbocation, which upon deprotonation, yields a ketone. wikipedia.org While not a 1,2-diol, the presence of a hydroxyl group on the naphthalene ring of this compound suggests the potential for acid-catalyzed rearrangements, although the specific pathways would differ from the classic pinacol rearrangement. For instance, a 1,2-alkyl shift can lead to the formation of a tertiary carbocation under acidic conditions. thieme-connect.com The migratory aptitude of different groups often dictates the reaction's outcome. wikipedia.org

Iodine-Mediated Cyclization Reactions in Related Systems

Iodine plays a significant role in mediating cyclization reactions in various organic syntheses. These reactions, often proceeding through halocyclization, involve the intramolecular attack of a nucleophile on a carbon-carbon double or triple bond activated by an electrophilic halogen. nih.gov In systems related to this compound, such as other naphthol derivatives, iodine and hypervalent iodine reagents have been employed to construct complex heterocyclic scaffolds.

For example, iodine can mediate the cyclization of o-hydroxystilbenes to form naphthofurans. organic-chemistry.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have proven effective in the oxidative cyclization of (E)-1-styrylnaphthols, yielding 2-arylnaphthofurans in high yields. organic-chemistry.org The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, followed by intramolecular cyclization. organic-chemistry.org

Furthermore, iodine-mediated cyclization has been utilized in the synthesis of spirocyclic compounds from naphthol derivatives. For instance, 1-naphthol-2-propionic acids can be cyclized to spirolactones using a chiral diiodonaphthyl reagent as a precatalyst in the presence of an oxidant. beilstein-journals.org Similarly, the cyclization of alkyne derivatives of naphthols can be achieved using hypervalent iodine species. beilstein-journals.org

The regioselectivity of these cyclizations is a key aspect. In the iodocyclization of 2-naphthyl alkynol, the ring closure occurs selectively at the 1-position of the naphthalene ring. nih.gov The choice of reagents and reaction conditions can also control the reaction pathway. For instance, the iodocyclization of certain adducts can selectively yield iodo-substituted isochromene derivatives or naphthyl ketone derivatives depending on the conditions. mdpi.com

These examples from related systems highlight the potential of the iodo-substituent and the naphthol moiety to participate in a variety of synthetically useful cyclization reactions.

Derivatives and Analogues of 5 Iodonaphthalen 1 Ol: Synthesis and Research Significance

Synthesis and Structural Characterization of Conjugated Oligomers and Polymers Incorporating 5-Iodonaphthalen-1-ol Derivatives

The integration of this compound into conjugated systems is a key strategy for developing novel organic materials with tailored optoelectronic properties. The iodine substituent serves as a versatile handle for cross-coupling reactions, enabling the construction of extended π-conjugated backbones.

Researchers have successfully synthesized a series of alkoxy-substituted arylene-ethynylene oligomers that incorporate a 1,5-naphthalene subunit. tandfonline.com The synthesis is primarily achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. tandfonline.comtandfonline.com For instance, the coupling of a diyne with 4-(5-iodonaphthalen-1-yl)-2-methylbut-3-yn-2-ol, followed by deprotection steps, allows for the step-by-step construction of trimers and dimers. tandfonline.com These oligomers are noted for their solubility in common organic solvents and their blue light emission in both solution and solid states, suggesting potential applications in optoelectronic devices. tandfonline.com

The general synthetic approach involves the use of catalysts like bis(triphenylphosphine)palladium(II) dichloride and copper iodide in the presence of a base such as triethylamine. tandfonline.com The characterization of these novel oligomers involves detailed analysis of their thermal, optical, and electrochemical properties to understand the structure-property relationships. tandfonline.com The development of such materials is crucial for advancing the field of organic light-emitting diodes (OLEDs) and other electronic applications. tandfonline.com

Table 1: Synthesis of Arylene-Ethynylene Oligomers

| Starting Materials | Reaction Type | Key Reagents/Catalysts | Product Type | Ref. |

| Diyne, 4-(5-iodonaphthalen-1-yl)-2-methylbut-3-yn-2-ol | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Arylene-Ethynylene Oligomers | tandfonline.comtandfonline.com |

| 1-Iodonaphthalene (B165133), Diyne Intermediate | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, PPh₃, CuI, Et₃N, THF | Arylene-Ethynylene Trimers | tandfonline.com |

Design and Synthesis of Schiff Bases Derived from Iodinated Naphthol Precursors

Schiff bases, characterized by the imine (-C=N-) functional group, are a significant class of compounds with wide-ranging applications, including in coordination chemistry and as biologically active agents. nih.gov The synthesis of Schiff bases from iodinated naphthols, such as this compound, involves the condensation reaction between the naphthol derivative and a primary amine.

For example, a series of novel Schiff bases have been synthesized by reacting substituted 1-(1-hydroxynaphthalen-2-yl)ethan-1-one with various diamines. nih.gov While this specific example does not start with this compound, the methodology is broadly applicable. The reactions are typically carried out in an ethanolic solution. nih.govresearchgate.net The resulting Schiff bases are often colored solids, stable at room temperature, and soluble in organic solvents like methanol (B129727) and chloroform. nih.gov

In other research, attempts to achieve ring closure of naphtholic Schiff bases using an iodine-based reagent system unexpectedly led to the electrophilic iodination of the phenyl ring of the Schiff base. researchgate.netarkat-usa.org This highlights a novel method for synthesizing iodo-substituted Schiff bases. researchgate.net The structures of these compounds are confirmed using various spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry, which verify the presence of the characteristic azomethine (-C=N-) and hydroxyl (-OH) groups. nih.govresearchgate.net

Table 2: Characterization of a Naphtholic Schiff Base

| Compound | Yield | Color | Melting Point (°C) | Key FT-IR Peaks (cm⁻¹) | Ref. |

| 2,2'-((1E,1'E)-(propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-iodonaphthalen-1-ol) | 88% | Yellow | 195-197 | 3407 (νOH), 1635 (νC=N) | researchgate.net |

Development of Chalcone (B49325) Derivatives Featuring Iodinated Naphthyl Moieties

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors in the synthesis of various flavonoids and heterocyclic compounds and are known for a wide range of biological activities. researchgate.netekb.eg The incorporation of an iodinated naphthyl group into the chalcone scaffold is a promising strategy for creating novel bioactive molecules. nih.gov

The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with an aromatic aldehyde. researchgate.netnih.govjetir.org To synthesize a chalcone with an iodinated naphthyl moiety, one could react an acetyl-iodonaphthol with a substituted benzaldehyde. While direct synthesis examples starting from this compound are not prevalent in the provided search results, the general methodology is well-established. researchgate.netnih.gov For instance, chalcone derivatives containing naphthalene (B1677914) and fluorine have been synthesized by reacting alkylated naphthaldehyde with substituted acetophenones. ijbpsa.com

The development of naphthoquinone-based chalcone hybrids has also been reported, where chalcones are prepared from compounds like 3-bromo-nor-β-lapachone and amino-chalcones. inca.gov.br These synthetic strategies could be adapted for this compound to produce novel iodinated naphthyl chalcones. The structural elucidation of these compounds relies on standard spectroscopic methods.

Synthesis of Pyrazoline and Other Heterocyclic Compounds Integrating this compound Scaffolds

The this compound scaffold is a valuable building block for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry and materials science. chim.itgoogle.com The iodine atom can be a site for further reactions, or the naphthol ring system itself can participate in cyclization reactions. scirp.org

Pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, can be synthesized from chalcones. dergipark.org.tr The typical synthesis involves a two-step process where a chalcone is first synthesized via Claisen-Schmidt condensation, followed by a cyclization reaction with hydrazine (B178648) hydrate. dergipark.org.trmdpi.comijpbs.com Therefore, chalcones derived from this compound (as discussed in the previous section) can serve as precursors to iodinated naphthyl-substituted pyrazolines. One-pot, three-component synthesis methods using microwave assistance have also been developed for creating pyrazoline derivatives. fip.org

Furthermore, hypervalent iodine reagents have been extensively used in the synthesis of a diverse array of heterocyclic compounds. chim.it Iodinated organic molecules are also useful intermediates as the iodine can be readily replaced by other nucleophiles, providing an attractive alternative to organometallic chemistry for the synthesis of complex heterocycles. scirp.org For instance, iodonium-assisted heterocyclization is an efficient route for creating benzofuran (B130515) ring systems from diallyl-dihydroxy naphthalene precursors. scirp.org

Comparative Studies of Related Iodinated Naphthols: Positional Isomers and Structural Variations

The position of the iodine substituent on the naphthalene-1-ol ring system significantly influences the compound's chemical reactivity and physical properties. A comparative analysis of isomers such as 3-iodonaphthalen-1-ol, 4-iodonaphthalen-1-ol, and 6-iodonaphthalen-1-ol (B169798) provides insight into these structural effects.

The synthesis of these isomers often involves direct iodination of the corresponding naphthol or more complex multi-step synthetic routes. For example, the synthesis of 8-iodonaphthalen-1-ol has been documented, involving the demethylation of a methoxy-iodonaphthalene precursor using boron tribromide. The reactivity of the iodo-substituent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a key aspect of their utility in organic synthesis. researchgate.net For instance, 3-bromo-2-iodonaphthalene has been used in a Suzuki-Miyaura cross-coupling reaction as a precursor to more complex fused heterocyclic systems. researchgate.net

The position of the iodine atom affects the electronic environment of the naphthalene ring, which in turn can influence the acidity of the hydroxyl group and the regioselectivity of further electrophilic substitution reactions. Spectroscopic characterization, particularly NMR, is crucial for distinguishing between these positional isomers. While detailed comparative studies for this specific set of isomers are not explicitly available in the search results, the principles of organic chemistry suggest that steric hindrance and electronic effects caused by the different iodine positions would lead to distinct chemical behaviors.

Table 3: Selected Iodinated Naphthol Isomers

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursor/Reaction | Ref. |

| This compound | 61735-56-6 | C₁₀H₇IO | Not specified | fluorochem.co.uk |

| 3-Iodonaphthalen-1-ol | 90800-20-7 | C₁₀H₇IO | Not specified | smolecule.com |

| 8-Iodonaphthalen-1-ol | Not specified | C₁₀H₇IO | Demethylation of 1-iodo-8-methoxynaphthalene |

Advanced Spectroscopic and Analytical Characterization of 5 Iodonaphthalen 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Iodonaphthalen-1-ol and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR: Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms present in a molecule. In derivatives of this compound, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, a characteristic feature of naphthalene-containing compounds. For instance, in a series of alkoxy-substituted arylene-ethynylene oligomers based on a 1,5-naphthalene subunit, the aromatic protons resonate at various chemical shifts, confirming the structural integrity of the naphthalene (B1677914) core. tandfonline.comtandfonline.com The specific chemical shifts and splitting patterns of these protons provide valuable information about their chemical environment and neighboring protons. libretexts.org

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in a derivative of this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton. For example, the ¹³C NMR spectrum of a derivative showed signals corresponding to the aromatic carbons of the naphthalene ring, as well as carbons in the substituent groups. tandfonline.com The chemical shifts are indicative of the electronic environment of each carbon atom.

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is particularly useful for determining the spatial proximity of atoms. This is crucial for elucidating the three-dimensional structure and conformation of complex derivatives of this compound.

Below is a table summarizing representative NMR data for derivatives of this compound.

| Derivative | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Alkoxy-substituted arylene-ethynylene oligomer | 8.60 (m, 4H), 7.80 (m, 4H), 7.56 (m, 4H), 7.13 (s, 2H), 7.10 (s, 2H), 6.99 (s, 2H), 4.09 (m, 12H), 3.54 (s, 2H), 2.00 (m, 12H), 1.90–1.60 (m, 24H), 0.98 (m, 18H) | 153.8, 133.1, 131.0, 130.5, 127.5, 126.8, 126.1, 125.9, 121.6, 116.1, 113.8, 91.5, 69.1, 65.9, 31.7, 31.6, 19.3, 13.9 | tandfonline.com |

| Another alkoxy-substituted arylene-ethynylene oligomer | 8.53 (d, JHH = 8.40 Hz, 2H), 7.72 (d, JHH = 7.20 Hz, 2H), 7.48 (t, JHH =15.60Hz, 2H), 7.02 (s, 2H), 6.95 (s, 2H), 4.01–3.97 (m, 8H), 3.30 (s, 2H), 1.90–1.72 (m, 8H), 1.56–1.44 (m, 8H), 0.93 (t, JHH =14.40Hz, 12H) | Not provided in the search result. | tandfonline.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. specac.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present. specac.com

For derivatives of this compound, the IR spectrum typically shows a broad absorption band in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. specac.com Other significant peaks include those for C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and the C-O stretching vibration. specac.com In a study of arylene oligomers based on a 1,5-naphthalene subunit, a characteristic O-H stretching band was observed at 3305 cm⁻¹. tandfonline.com

A table of characteristic IR absorption frequencies for derivatives of this compound is provided below.

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| O-H (hydroxyl) | ~3305 | tandfonline.com |

| Aromatic C-H | ~2957 | tandfonline.com |

| C≡C (alkyne) | ~2206 | tandfonline.com |

| C-O | ~1214 | tandfonline.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. neu.edu.tr It is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing the fragmentation patterns. neu.edu.trlibretexts.org The molecular ion peak (M+) in the mass spectrum gives the molecular weight of the compound. savemyexams.com

For derivatives of this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula. rsc.org The fragmentation pattern can reveal the presence of the naphthalene core and the nature of the substituents.

| Derivative | Mass Spectrometry Data | Reference |

| Alkoxy-substituted arylene-ethynylene oligomer | MS (APCI) m/z: 1175.56 [M + H]⁺, calcd for C₈₀H₈₇O₈ 1175.64 | tandfonline.com |

| Another alkoxy-substituted arylene-ethynylene oligomer | MS (APCI) m/z: 687.38 [M + H]⁺, calcd for C₄₈H₄₇O₄ 687.35 | tandfonline.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. msu.edu The wavelength of maximum absorption (λmax) provides information about the extent of conjugation in the molecule.

Derivatives of this compound, particularly those with extended π-conjugated systems, exhibit characteristic absorption bands in the UV-Vis region. For example, a series of arylene-ethynylene oligomers based on a 1,5-naphthalene subunit showed maximum absorption peaks that could be attributed to the π–π* transition of the molecular backbone. tandfonline.com The position of these peaks is influenced by the nature and position of the substituents on the naphthalene ring.

| Derivative | Maximum Absorption Peak (λmax) | Reference |

| Alkoxy-substituted arylene-ethynylene oligomer 6a | 422 nm | tandfonline.com |

| Alkoxy-substituted arylene-ethynylene oligomer 6b | 414 nm | tandfonline.com |

| Alkoxy-substituted arylene-ethynylene oligomer 10a | 400 nm | tandfonline.com |

| Alkoxy-substituted arylene-ethynylene oligomer 10b | 392 nm | tandfonline.com |

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is used to study the light emitted by a substance after it has absorbed photons. horiba.comrenishaw.com This technique provides information about the electronic structure and excited state properties of a material. horiba.comrenishaw.com

Derivatives of this compound that are fluorescent emit light upon excitation at a suitable wavelength. The emission spectrum can be used to characterize the luminescent properties of these compounds. For example, some naphthalene-containing conjugated oligomers are known to emit blue light in both solution and solid states, making them potential materials for optoelectronic devices. tandfonline.com The emission characteristics are influenced by factors such as the solvent and the molecular structure. researchgate.net

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Property Assessment

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of molecules. libretexts.orgsciepub.com CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of the compound. libretexts.org

The redox behavior of derivatives of this compound can be studied to understand their electron-donating or -accepting capabilities. The cyclic voltammograms of some triazine compounds, for instance, have been shown to exhibit irreversible electron transfer processes. researchgate.net The peak potentials obtained from CV can be used to characterize the frontier molecular orbitals of the molecules. researchgate.net

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Thermal Stability and Transitions

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. linseis.comlabmanager.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. slideshare.netalstesting.co.th It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature. slideshare.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. labmanager.comslideshare.net It is used to determine the thermal stability of a material and to study its decomposition behavior. labmanager.com For some organic compounds, TGA curves show distinct regions of weight loss corresponding to the loss of water or decomposition. researchgate.net

The combination of DSC and TGA provides a comprehensive understanding of the thermal properties of this compound and its derivatives, which is essential for their application in materials science. linseis.com

Theoretical and Computational Investigations of 5 Iodonaphthalen 1 Ol

Quantum-Chemical Studies on Reactivity and Reaction Mechanisms (e.g., Electrophilic Iodination of Naphthalene)

Quantum-chemical calculations are instrumental in analyzing reaction mechanisms and predicting chemical reactivity. nih.gov These methods allow for the exploration of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. nih.govsmu.edu

The electrophilic iodination of naphthalene (B1677914) serves as a relevant model for understanding the reactivity of the naphthalene core. While specific computational studies on the direct iodination of 1-naphthol (B170400) to form 5-iodonaphthalen-1-ol are not extensively detailed in the provided results, general principles of electrophilic aromatic substitution are well-established through computational chemistry. pnas.org Theoretical studies on electrophilic aromatic halogenation have traditionally involved the concept of arenium ion intermediates. pnas.org However, more recent computational investigations on reactions like the chlorination of anisole (B1667542) suggest that an alternative addition-elimination pathway might be energetically favored in nonpolar media, proceeding through a single concerted transition state rather than a stable σ-complex. pnas.org

In the context of electrophilic iodination, the reaction typically involves an electrophilic iodine species (often denoted as I⁺) attacking the electron-rich aromatic ring. echemi.com For substituted naphthalenes like 1-naphthol, the directing effects of the hydroxyl group are paramount. The -OH group is an activating, ortho-, para-directing group. Computational studies can quantify the activation energies for attack at different positions on the naphthalene ring, providing a rationale for the observed regioselectivity. For instance, in the thianthrenation of toluene, another electrophilic aromatic substitution, computational analysis of the Wheland-type intermediates showed the para isomer to be the most stable. nih.gov A similar approach for 1-naphthol would likely show that the positions ortho and para to the hydroxyl group are electronically favored for electrophilic attack.

The mechanism of electrophilic aromatic iodination can be broken down into key steps:

Generation of the Electrophile: An iodinating agent produces an electrophilic iodine species. echemi.com

Electrophilic Attack: The π-system of the naphthalene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate or σ-complex). echemi.comnih.gov

Deprotonation: A base removes a proton from the carbon bearing the iodine, restoring aromaticity. echemi.comnih.gov

Quantum chemical calculations can model the energy profile of this entire process, identifying the rate-determining step, which is often the initial electrophilic attack or the subsequent deprotonation. nih.govrsc.org

Applications of Density Functional Theory (DFT) for Electronic Structure and Energetic Characterization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ua.ptscispace.com It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. nih.govmdpi.com DFT calculations can determine various electronic properties, including electron density distribution, orbital energies, and molecular electrostatic potential, which are crucial for understanding a molecule's reactivity and intermolecular interactions. scispace.comaimspress.com

For halogenated aromatic compounds, DFT is used to analyze the influence of the halogen substituent on the electronic properties of the aromatic system. diva-portal.org The iodine atom in this compound influences the electronic structure through both inductive and resonance effects. DFT calculations can quantify these effects by mapping the electron density and calculating atomic charges.

Energetic characterization through DFT involves calculating the total electronic energy of the molecule, which can be used to determine its stability relative to other isomers. For instance, DFT calculations on a naphthalene-derived Schiff base were used to compare the stability of its E and Z isomers. Similarly, for this compound, DFT could be used to compare its stability against other iodo-substituted 1-naphthols.

Key applications of DFT for this compound include:

Ground State Energy Calculation: Determining the molecule's thermodynamic stability.

Electron Density Analysis: Visualizing how the iodine and hydroxyl substituents affect the electron distribution in the naphthalene ring system.

Charge Distribution: Calculating partial atomic charges to identify electrophilic and nucleophilic sites.

Different DFT functionals (e.g., B3LYP, M06-2X) and basis sets can be employed, and their performance can be benchmarked against experimental data or higher-level computational methods to ensure the accuracy of the results. researchgate.net

Computational Modeling of Molecular Geometry and Frontier Orbital Characteristics (e.g., HOMO/LUMO Analysis)

Computational modeling provides detailed insights into the three-dimensional structure of molecules. kallipos.gr Using methods like DFT, the geometry of this compound can be optimized to find its most stable conformation. This involves calculating bond lengths, bond angles, and dihedral angles.

A crucial aspect of understanding a molecule's chemical reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com

HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy is related to the ionization potential and indicates the molecule's ability to act as an electron donor (nucleophile).

LUMO: Represents the orbital to which an electron is most likely to be accepted. Its energy is related to the electron affinity and indicates the molecule's ability to act as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comirjweb.com A smaller gap generally suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, a HOMO/LUMO analysis would reveal how the iodine and hydroxyl substituents influence the energy and spatial distribution of these frontier orbitals. The results of such an analysis can be used to predict the most likely sites for nucleophilic and electrophilic attack.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; likely localized on the electron-rich naphthalene ring, influenced by the -OH group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; the C-I bond can be a site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. irjweb.comirjweb.com | A measure of chemical reactivity and stability. A smaller gap implies higher reactivity. irjweb.com |

Predictive Simulations of Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing the calculated chemical shifts with experimental data can confirm the structure of the synthesized compound. Discrepancies between calculated and experimental spectra can often be rationalized by considering solvent effects or conformational dynamics.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule. kallipos.gr These frequencies correspond to the absorption bands observed in an IR spectrum. Each calculated vibrational mode can be animated to visualize the specific atomic motions involved (e.g., O-H stretch, C=C aromatic stretch, C-I stretch). This information is highly useful for assigning the peaks in an experimental IR spectrum.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating electronic spectra. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λ_max_) in a UV-Vis spectrum. The calculations can help to assign the observed absorption bands to specific electronic transitions (e.g., π → π* transitions within the naphthalene ring).

| Spectroscopic Technique | Predicted Parameter | Computational Method | Relevance for this compound |

| NMR | Chemical Shifts (¹H, ¹³C) | DFT (GIAO method) | Structural confirmation and assignment of proton and carbon signals. |

| IR | Vibrational Frequencies | DFT (Frequency analysis) | Assignment of functional group vibrations (e.g., O-H, C-I). |

| UV-Vis | Absorption Wavelengths (λ_max) | TD-DFT | Understanding electronic transitions and the effect of substituents on the chromophore. |

By integrating these computational approaches, a comprehensive theoretical profile of this compound can be constructed, offering deep insights that complement and guide experimental studies.

Advanced Research Applications of 5 Iodonaphthalen 1 Ol in Specialized Fields

Applications in Advanced Organic Synthesis as a Versatile Building Block

In the realm of advanced organic synthesis, 5-Iodonaphthalen-1-ol is recognized as a key starting material for constructing more elaborate molecular structures. cymitquimica.comfrontiersin.orgrsc.org Its utility stems from the presence of two distinct functional groups—the hydroxyl and the iodo substituents—which can be selectively targeted in various chemical reactions.

This compound serves as a foundational precursor for synthesizing complex organic molecules. The naphthalene (B1677914) scaffold itself is a common feature in many natural products and biologically active compounds, and the iodo and hydroxyl groups provide handles for further chemical elaboration. A notable transformation is the oxidation of this compound to its corresponding quinone, 5-iodo-1,4-naphthoquinone. mdpi.com In one study, the oxidation of this compound was achieved with a 100% yield using diphenyl diselenide as a catalyst. mdpi.com This conversion is significant because the naphthoquinone core is a key pharmacophore in a variety of anticancer agents. bohrium.combrieflands.com

Furthermore, the presence of the iodine atom is highly advantageous for subsequent functionalization, allowing for diversification of the quinoline (B57606) nucleus, which is crucial for assessing the structural and biological activities of new compounds. researchgate.net The ability to build upon the this compound framework makes it a versatile starting point for diversity-oriented synthesis, an approach that aims to create large collections of structurally diverse molecules for biological screening. acs.org

The carbon-iodine (C–I) bond in this compound is a key feature that facilitates the formation of new carbon-heteroatom bonds, a fundamental process in the synthesis of pharmaceuticals and other functional materials. researchgate.net Aryl iodides are highly reactive substrates in a variety of cross-coupling reactions, often catalyzed by transition metals like palladium. acs.orgscispace.com These reactions enable the formation of C-N, C-O, and C-S bonds, providing access to a wide array of functionalized naphthalene derivatives. The cleavage of the C-I bond is generally more facile compared to C-Br or C-Cl bonds, making iodoarenes like this compound preferred substrates for such transformations. researchgate.net

In addition to metal-catalyzed reactions, the hydroxyl group of this compound can be used to form carbon-heteroatom bonds. For example, it can be condensed with other molecules to form new derivatives. A specific application involves the synthesis of a tetradentate Schiff base where this compound is reacted with ethylenediamine (B42938) and 1-hydroxy-2-acetonaphthone. researchgate.net This reaction forms two new carbon-nitrogen (C=N) imine bonds, demonstrating the utility of the hydroxyl group in constructing larger, heteroatom-containing molecules.

Research Contributions in Medicinal Chemistry

The naphthol scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are being explored for various therapeutic applications.

Researchers have synthesized and evaluated derivatives of this compound for their potential biological activities. A notable example is a novel Schiff base, 2,2'-((1E,1'E)-(1,2-phenylenebis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(this compound), synthesized from this compound. researchgate.net This compound was evaluated for its antioxidant and antibacterial properties.

The antioxidant activity was tested using the 2,2-diphenyl-1-picryl hydrazyl (DPPH) and hydroxyl radical scavenging methods, with the compound showing significant efficacy. researchgate.net The antibacterial properties were assessed against several bacterial strains. researchgate.net The Schiff base demonstrated good activity, particularly against S. aureus and E. coli. researchgate.net The results highlight that incorporating the this compound moiety into larger molecular structures can yield compounds with promising biological profiles. The general class of Schiff bases is known to possess a wide range of biological activities, including antioxidant and antibacterial effects. researchgate.net Similarly, other heterocyclic compounds incorporating nitrogen and sulfur have demonstrated good antimicrobial properties. ajchem-a.comrsc.org

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 15.62 |

| B. subtilis | 31.25 |

| E. coli | 15.62 |

| P. aeruginosa | 31.25 |

The broader class of naphthol and naphthoquinone derivatives has been a fertile ground for the discovery of new therapeutic agents. nih.gov

Anticancer Activities: Naphthoquinones, which can be synthesized from naphthols, are recognized for their antitumor properties. bohrium.com A series of novel naphthoquinone-naphthol derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. tandfonline.comnih.gov One promising compound, featuring an oxopropyl group, demonstrated potent inhibitory effects against HCT116 (colon cancer), PC9 (lung cancer), and A549 (lung cancer) cells, with IC₅₀ values of 1.18 μM, 0.57 μM, and 2.25 μM, respectively. tandfonline.comnih.gov Mechanistic studies revealed that this compound induced apoptosis by downregulating the EGFR/PI3K/Akt signaling pathway. tandfonline.comnih.gov Other studies have identified benzoacridine-5,6-dione derivatives and related imines, derived from naphthoquinones, as potent agents against breast cancer cells (MCF-7), with IC₅₀ values as low as 5.4 μM. brieflands.com

Anthelmintic Activities: Naphthol derivatives have also been investigated for their anthelmintic (anti-worm) properties. For instance, certain 4-aminoantipyrine (B1666024) derivatives synthesized through a Betti-type reaction involving a naphthol component showed in vitro and in vivo anthelmintic activities when tested against the reference drug albendazole. rsc.org Metronidazole-naphthol derivatives have also been noted for their historical use as anthelmintics. ajol.info

Contributions to Materials Science Research

While research into the materials science applications of this compound is still an emerging field, the structural and electronic properties of this compound and its relatives suggest significant potential. escholarship.org The naphthalene core is a polycyclic aromatic hydrocarbon, a class of molecules known for its use in organic electronics and photoluminescent materials.

The presence of a heavy atom like iodine can influence the photophysical properties of a molecule. For example, a study on the adduct of 1-iodonaphthalene (B165133) (a closely related compound) with a mercury complex showed that the presence of iodine significantly shortens the phosphorescence lifetime, a phenomenon known as the heavy-atom effect. acs.org This property can be harnessed in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Furthermore, iodo-derivatives are valuable precursors for the synthesis of more complex heterocyclic systems like quinolines. researchgate.net Quinolines are known to have broad applications in the field of luminescent materials and polymer chemistry, suggesting an indirect pathway through which this compound could contribute to the development of new materials. researchgate.net The general field of materials science is actively exploring the use of conjugated polymers and various nanoparticles for applications in biosensors and optoelectronic devices. novapublishers.comnovapublishers.com

Design and Synthesis of Optoelectronic Materials Utilizing this compound Derivatives

The design of novel organic optoelectronic materials often hinges on the ability to create extended π-conjugated systems with tailored electronic properties. Derivatives of this compound are instrumental in this pursuit, serving as key precursors for linear π-conjugated oligomers with potential applications in devices like organic light-emitting diodes (OLEDs).

A significant strategy involves the use of this compound derivatives in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. tandfonline.comtandfonline.com In a representative synthesis, a derivative, 4-(5-iodonaphthalen-1-yl)-2-methylbut-3-yn-2-ol, is prepared from this compound. This intermediate then undergoes a palladium-copper catalyzed Sonogashira coupling reaction with a diyne compound. tandfonline.com This reaction sequence is followed by a base-promoted deprotection step to yield terminal alkynes, which can be further elongated. tandfonline.com This iterative process allows for the precise construction of well-defined oligomers containing the naphthalene subunit.

The introduction of alkoxy side chains onto the aromatic backbone is a common tactic to improve the solubility of these otherwise rigid molecules in common organic solvents. tandfonline.com This enhanced solubility is crucial for solution-based processing and fabrication of thin films for electronic devices. The resulting arylene-ethynylene oligomers containing the 1,5-naphthalene moiety often exhibit strong blue fluorescence in both solution and solid states, marking them as promising candidates for blue-light-emitting materials in OLEDs. tandfonline.comtandfonline.com

Detailed research findings have demonstrated the successful synthesis of various oligomers using this building block approach. The characterization of these novel compounds confirms their structure and elucidates their photophysical properties.

Table 1: Selected Synthesized Oligomers Incorporating a Naphthalene Subunit

| Compound ID | Molecular Formula | Molecular Weight (Calculated) [M+H]⁺ | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5a | C₅₀H₅₀O₂ | 683.39 | 78 | 204–206 |

| 5b | C₇₄H₇₄O₆ | 1059.54 | 68 | 127–130 |

| 6a | C₉₄H₈₆O₆ | 1311.65 | 25 | 215–218 |

| 10a | C₆₆H₆₀O₄ | 917.46 | 41 | 197–201 |

Data sourced from a study on arylene-ethynylene oligomers. tandfonline.com

Table 2: Spectroscopic Data for a Representative Naphthalene-Based Oligomer (Compound 5a)

| Spectroscopic Method | Key Data |

|---|---|

| IR (KBr, cm⁻¹) | 3050 (≡C–H), 2925 (νC(aryl)–H), 2208 (νC≡C), 1214 (νC–O) |

| ¹H NMR (400 MHz, CDCl₃, δppm) | Signals corresponding to aromatic, alkynyl, and alkoxy protons confirming the structure. |

| ¹³C NMR (100 MHz, CDCl₃, δppm) | 153.9, 131.8, 130.6, 128.0, 126.8, 125.8, 116.1, 113.8, 81.6, 69.5, 31.8, 29.5, 29.4, 29.2, 26.1, 22.6, 14.0 |

| MS (APCI) m/z | 684.10 [M+H]⁺ |

Data sourced from a study on arylene-ethynylene oligomers. tandfonline.com

These findings underscore the utility of this compound derivatives in the systematic synthesis of optoelectronic materials where properties can be tuned through chemical design. researchgate.netresearchgate.net

Role in Conjugated Systems for Advanced Material Development and Functionalization

The this compound moiety plays a crucial dual role in the development and functionalization of conjugated systems for advanced materials. kyoto-u.ac.jp Firstly, the iodine atom acts as a versatile leaving group, enabling the incorporation of the naphthalene unit into larger polymeric or oligomeric structures via cross-coupling chemistry. tandfonline.com This is fundamental for building the extended π-conjugated backbones that are responsible for the desirable electronic and optical properties of these materials. researchgate.net The ability to form carbon-carbon bonds at this specific position allows for the creation of well-defined molecular architectures. tandfonline.comtandfonline.com

Furthermore, the "1-ol" (or its ether derivative) part of the molecule provides a site for functionalization. By attaching flexible side chains, such as long alkyl or oligo(ethylene glycol) groups, researchers can significantly enhance the material's solubility and processability. tandfonline.comdiva-portal.org This functionalization can also influence the intermolecular packing in the solid state, which in turn affects charge transport and luminescence efficiency in electronic devices. tandfonline.comkyoto-u.ac.jp The introduction of electron-withdrawing or electron-donating substituents is another strategy to fine-tune the electron affinity and ionization potential of the molecules, thereby controlling the color of emitted light and device efficiency. tandfonline.com

Q & A

Q. What strategies can optimize the pharmacological profile of this compound derivatives as antimicrobial agents?